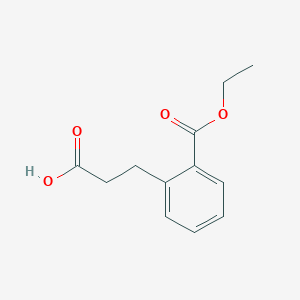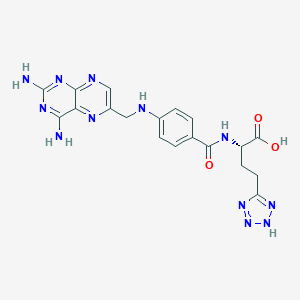
Tetrazole-aminopterin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrazole-aminopterin is a chemical compound that has gained significant attention in the field of scientific research due to its potential as an antifolate agent. This compound is synthesized by the reaction of aminopterin with tetrazole, resulting in the formation of a novel chemical entity that has been studied for its biochemical and physiological effects, as well as its mechanism of action.
Mécanisme D'action
The mechanism of action of tetrazole-aminopterin is similar to that of aminopterin. Tetrazole-aminopterin inhibits the activity of dihydrofolate reductase, which leads to a decrease in the production of nucleic acids. This inhibition leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Tetrazole-aminopterin has been shown to have significant biochemical and physiological effects. In vitro studies have shown that tetrazole-aminopterin is effective against a variety of cancer cell lines. In vivo studies have shown that tetrazole-aminopterin is effective against breast cancer, lung cancer, and leukemia in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Tetrazole-aminopterin has several advantages for lab experiments. It is easy to synthesize and has been shown to be effective against a variety of cancer cell lines. However, there are also limitations to using tetrazole-aminopterin in lab experiments. The compound is not very stable and can degrade over time. Additionally, the compound is not very soluble in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the study of tetrazole-aminopterin. One direction is to study the compound in combination with other antifolate agents to determine if it has synergistic effects. Another direction is to study the compound in animal models of other types of cancer to determine if it is effective against those cancers. Finally, future studies could focus on improving the stability and solubility of the compound to make it more useful in lab experiments.
Conclusion:
Tetrazole-aminopterin is a novel chemical entity that has gained significant attention in the field of scientific research due to its potential as an antifolate agent. The compound has been shown to be effective against a variety of cancer cell lines and has significant biochemical and physiological effects. While there are limitations to using tetrazole-aminopterin in lab experiments, there are also several future directions for the study of this compound.
Méthodes De Synthèse
The synthesis of tetrazole-aminopterin involves the reaction of aminopterin with tetrazole. Aminopterin is a folate antagonist that inhibits the activity of dihydrofolate reductase, an important enzyme in the synthesis of nucleic acids. Tetrazole, on the other hand, is a five-membered heterocyclic compound that contains four nitrogen atoms. The reaction of aminopterin with tetrazole results in the formation of a novel chemical entity, tetrazole-aminopterin.
Applications De Recherche Scientifique
Tetrazole-aminopterin has been studied for its potential as an antifolate agent. Antifolates are a class of drugs that inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of nucleic acids. This inhibition leads to a decrease in the production of nucleic acids, which in turn inhibits the growth of cancer cells. Tetrazole-aminopterin has been shown to be effective against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia.
Propriétés
Numéro CAS |
127134-21-8 |
|---|---|
Nom du produit |
Tetrazole-aminopterin |
Formule moléculaire |
C19H20N12O3 |
Poids moléculaire |
464.4 g/mol |
Nom IUPAC |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]-4-(2H-tetrazol-5-yl)butanoic acid |
InChI |
InChI=1S/C19H20N12O3/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(32)25-12(18(33)34)5-6-13-28-30-31-29-13/h1-4,8,12,22H,5-7H2,(H,25,32)(H,33,34)(H,28,29,30,31)(H4,20,21,23,26,27)/t12-/m0/s1 |
Clé InChI |
IMRSBQGLWIOFSP-LBPRGKRZSA-N |
SMILES isomérique |
C1=CC(=CC=C1C(=O)N[C@@H](CCC2=NNN=N2)C(=O)O)NCC3=CN=C4C(=N3)C(=NC(=N4)N)N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC2=NNN=N2)C(=O)O)NCC3=CN=C4C(=N3)C(=NC(=N4)N)N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC(CCC2=NNN=N2)C(=O)O)NCC3=CN=C4C(=N3)C(=NC(=N4)N)N |
Synonymes |
gamma-tetrazole-aminopterin tetrazole-aminopterin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





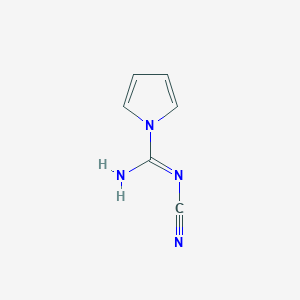
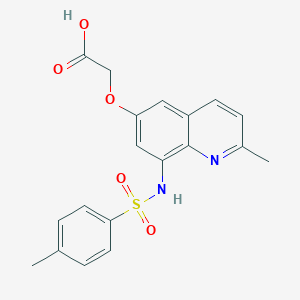
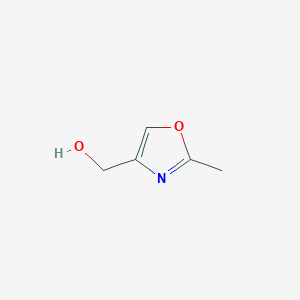
![[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate](/img/structure/B135096.png)
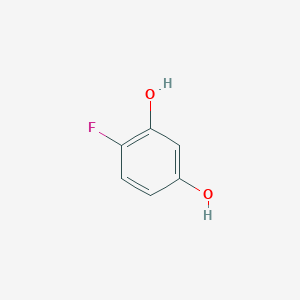

![2,3-Dimethylbenzo[a]anthracene](/img/structure/B135107.png)
![N-[2-(1H-indol-3-yl)ethyl]tetracosanamide](/img/structure/B135110.png)

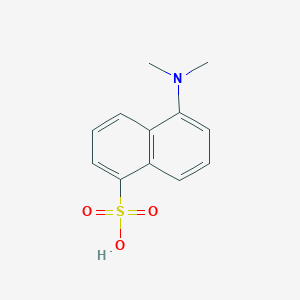
![2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester](/img/structure/B135120.png)
